2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
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Overview
Description
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system, a phenyl group, and a benzyloxycarbonyl-protected amino acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through a cyclization reaction involving a phenyl-substituted benzaldehyde and a suitable enolate precursor under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Protection of the Amino Acid: The amino acid moiety is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting the amino acid with benzyl chloroformate in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with the chromen derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds, such as:
4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound shares a similar chromen ring system but differs in the functional groups attached to the ring.
2-oxo-4-phenyl-2H-chromen-7-yl (2S)-2-amino-3-phenylpropanoate: This compound lacks the benzyloxycarbonyl protection on the amino acid moiety, leading to different reactivity and biological properties.
4-oxo-3-phenyl-4H-chromen-7-yl benzoate: This compound has a benzoate ester group instead of the amino acid moiety, resulting in different chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C32H25NO6 |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H25NO6/c34-30-20-27(24-14-8-3-9-15-24)26-17-16-25(19-29(26)39-30)38-31(35)28(18-22-10-4-1-5-11-22)33-32(36)37-21-23-12-6-2-7-13-23/h1-17,19-20,28H,18,21H2,(H,33,36)/t28-/m0/s1 |
InChI Key |
NFGRUPYJTATHIR-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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